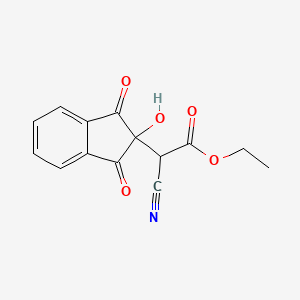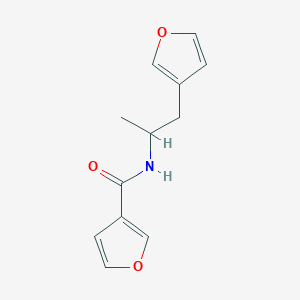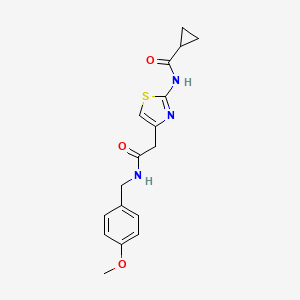![molecular formula C23H16FN3 B2928661 1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-28-6](/img/structure/B2928661.png)
1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound . The molecule also has a fluorophenyl group, a methyl group, and a phenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The presence of the fluorine atom could potentially influence the electronic structure and reactivity of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in various types of reactions, including catalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect its reactivity, polarity, and other properties .Applications De Recherche Scientifique
Fluorescence Quenching and Recovery
Pyrazolo[3,4-b]quinoline derivatives, including structures similar to 1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been investigated for their fluorescence properties. One study demonstrates the reversible quenching of fluorescence by protonation, highlighting their potential as organic fluorescent materials for light-emitting devices. The quenching process is reversible and can be fully recovered, indicating their utility in dynamic fluorescence applications (Mu et al., 2010).
Green Chemistry in Heterocyclic Synthesis
Research on the synthesis of complex heterocyclic structures via environmentally friendly methods has also incorporated pyrazolo[3,4-b]quinoline derivatives. An example includes the L-proline-catalyzed synthesis of heterocyclic ortho-quinones, demonstrating the compound's versatility in constructing structurally complex molecules under "green" conditions, which is significant for sustainable chemistry practices (Rajesh et al., 2011).
Biochemical and Medical Applications
Several studies focus on the biochemical applications of pyrazolo[3,4-b]quinoline derivatives, including their potential as DNA fluorophores, antioxidants, and radioprotectors. These compounds are being explored for their ability to interact with various biological systems, suggesting a broad spectrum of applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Photophysical and Electrochemical Properties
The influence of fluorine on the photophysical and electrochemical properties of pyrazolo[3,4-b]quinoline derivatives has been extensively studied. These investigations reveal modifications in fluorescence quantum efficiency, HOMO and LUMO levels, and basicity due to the electron-withdrawing effect of fluorine. Such studies are crucial for the development of fluorescent dyes and sensors with tailored properties for specific applications (Szlachcic & Uchacz, 2018).
Organic Light-Emitting Diodes (OLEDs)
Pyrazoloquinolines have been evaluated as emitting materials in OLEDs, showcasing their potential in the field of organic electronics. The synthesis of variously substituted derivatives and their implementation in OLEDs demonstrate the versatility of these compounds in achieving bright blue light emission, which is pivotal for the advancement of display and lighting technologies (T., Balasubramaniam, Danel, Jarosz, & Tomasik, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-10-11-19-21(12-15)25-14-20-22(16-6-3-2-4-7-16)26-27(23(19)20)18-9-5-8-17(24)13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLCEAYTQAAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2928582.png)
![N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline](/img/structure/B2928583.png)
![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)
![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)
![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)
![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

